molecular formula C43H76N3O4P B12071420 Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate

Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate

Cat. No.: B12071420
M. Wt: 730.1 g/mol
InChI Key: LLDRAIRYAJXEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate (CAS: 143723-64-2) is a cholesterol-derived phosphoramidite compound with the molecular formula C₄₃H₇₆N₃O₄P. It is commonly used in oligonucleotide synthesis, particularly for introducing cholesterol moieties into nucleic acids to enhance cellular uptake or stability . The compound features a cholesterol backbone linked to a phosphoramidite group via a hexyl spacer, enabling its incorporation into solid-phase oligonucleotide synthesis workflows. Its storage requires strict temperature control (-20°C) to prevent degradation of the reactive phosphoramidite moiety .

Properties

Molecular Formula

C43H76N3O4P

Molecular Weight

730.1 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate

InChI

InChI=1S/C43H76N3O4P/c1-31(2)16-14-17-34(7)38-20-21-39-37-19-18-35-30-36(22-24-42(35,8)40(37)23-25-43(38,39)9)50-41(47)45-27-12-10-11-13-28-48-51(49-29-15-26-44)46(32(3)4)33(5)6/h18,31-34,36-40H,10-17,19-25,27-30H2,1-9H3,(H,45,47)

InChI Key

LLDRAIRYAJXEEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate typically involves multiple steps The process begins with the modification of cholesterol to introduce the necessary functional groupsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to maximize yield and minimize waste, often involving purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H46N2O4P
  • Molecular Weight : Approximately 486.65 g/mol
  • IUPAC Name : Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate

The compound's structure incorporates a cholesterol backbone, which is known for its role in cellular membranes and signaling pathways. The inclusion of a cyanoethoxy group and a diisopropylamino phosphino moiety enhances its biological activity, making it a candidate for therapeutic applications.

Antiviral Activity

Cholest-5-en-3-ol derivatives have been studied for their potential as antiviral agents. Research indicates that the compound can inhibit viral replication by mimicking natural nucleotide substrates, thus interfering with viral RNA synthesis. This mechanism has been explored in various studies focusing on viruses such as HIV and Hepatitis C.

Anticancer Properties

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Its structural similarity to cholesterol allows it to integrate into lipid membranes, potentially disrupting cancer cell signaling pathways. Case studies have reported that cholesteryl derivatives can enhance the efficacy of chemotherapeutic agents by improving drug delivery to tumor sites.

Nucleotide Analog Development

As a nucleotide analog, Cholest-5-en-3-ol can be incorporated into oligonucleotides for therapeutic purposes. This application is particularly relevant in gene therapy, where modified nucleotides are used to enhance the stability and efficacy of therapeutic oligonucleotides against genetic disorders.

Data Tables

Application AreaDescriptionRelevant Studies
Antiviral ActivityInhibits viral replication by mimicking nucleotides
Anticancer PropertiesInduces apoptosis in cancer cells; enhances chemotherapeutic efficacy
Nucleotide Analog DevelopmentUsed in gene therapy for enhanced oligonucleotide stability

Case Studies

  • Antiviral Efficacy Against HIV
    • A study demonstrated that Cholest-5-en-3-ol derivatives exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity. The results indicated a dose-dependent response with minimal cytotoxicity to host cells.
  • Cancer Cell Apoptosis Induction
    • In vitro studies on breast cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates.
  • Gene Therapy Applications
    • Research involving the incorporation of this compound into RNA oligonucleotides highlighted its potential to improve the stability and cellular uptake of therapeutic agents targeting specific genetic mutations.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate involves its interaction with biological membranes. The cholesterol backbone allows it to integrate into lipid bilayers, while the phosphoramidite group can participate in various biochemical reactions. This dual functionality makes it a valuable tool in studies of membrane dynamics and drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate can be compared to other phosphoramidite derivatives, particularly those used in nucleoside and lipid-conjugate synthesis. Below is a detailed analysis based on synthesis, stability, and spectral

Structural and Functional Analogues

  • Key Features: Contains a guanosine base instead of a cholesterol backbone. Shares the (2-cyanoethoxy)(diisopropylamino)phosphino group for phosphoramidite reactivity. Yield: 44% during synthesis, lower than cholesterol derivatives due to steric hindrance from the tolyl group . MS Data: m/z 915 (MH⁺), with MS/MS fragmentation at m/z 732 and 642 .

Compound B: 3′-O-[(2-Cyanoethoxy)(diisopropylamino)phosphino]-5′-O-(4,4′-dimethoxytrityl)-N⁶-(N,N-dimethylformamidine)-C⁸-phenyl-2′-deoxyadenosine

  • Key Features: Adenosine-based structure with a phenyl substituent. Yield: 90%, higher than Compound A due to reduced steric bulk . Stability: CDCl₃-compatible NMR analysis, indicating stability in non-polar solvents .

Compound C: 3′-O-[(2-Cyanoethoxy)(diisopropylamino)phosphino]-5′-O-(4,4′-dimethoxytrityl)-N⁶-(N,N-dimethylformamidine)-C⁸-p-tolyl-2′-deoxyadenosine

  • Key Features: Combines adenosine with a p-tolyl group. Yield: 17%, reflecting synthetic challenges in balancing reactivity and steric effects .

Comparative Data Table

Parameter Cholest-5-en-3-ol Derivative Compound A Compound B Compound C
Molecular Weight 730.07 g/mol 915 g/mol 885 g/mol 889 g/mol
Yield Not reported 44% 90% 17%
MS (MH⁺) Not reported 915 885 889
Storage Conditions -20°C, dry Not reported Not reported Not reported
Key Application Oligonucleotide-lipid conjugation Nucleoside modification Nucleoside modification Nucleoside modification

Stability and Reactivity

  • Cholesterol Derivative : Requires cryogenic storage (-20°C) to preserve the phosphoramidite group, similar to other phosphoramidites .
  • Nucleoside Analogues : Stability varies with substituents; phenyl-substituted derivatives (Compound B) show superior stability in CDCl₃ compared to tolyl derivatives (Compound C) .

Research Implications

The cholesterol derivative’s unique lipid-conjugating capability distinguishes it from nucleoside-based phosphoramidites. Its applications in drug delivery (e.g., lipid nanoparticles for siRNA) rely on its ability to enhance membrane interactions, a feature absent in nucleoside analogues . Future research should explore hybrid derivatives combining cholesterol’s pharmacokinetic advantages with nucleoside-specific targeting.

Biological Activity

Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate, commonly referred to as a derivative of cholesterol with specific functional modifications, has garnered attention for its potential biological activities. This compound combines features of cholesterol with phosphino and carbamate moieties, suggesting a multifaceted role in biological systems.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Cholesterol backbone : This provides the basic steroid structure.
  • Phosphino group : Enhances interaction with biological membranes and may affect cellular signaling.
  • Carbamate moiety : Potentially increases solubility and bioavailability.

The molecular formula is C27H46N2O4PC_{27}H_{46}N_2O_4P, with a molecular weight of approximately 486.64 g/mol. The presence of the cyanoethoxy and diisopropylamino groups suggests that the compound may exhibit unique pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to cholest-5-en-3-ol derivatives can exhibit significant anticancer properties. For instance, studies have shown that cholesterol derivatives can influence cell proliferation and apoptosis in cancer cell lines. The specific mechanism may involve modulation of lipid rafts in cell membranes, which are crucial for signaling pathways related to cancer progression.

Antimicrobial Effects

The antimicrobial activity of cholesterol derivatives has been documented, particularly against various bacterial strains. The incorporation of phosphino groups may enhance the ability of these compounds to disrupt bacterial membranes, leading to increased efficacy as antimicrobial agents.

Cardiovascular Implications

Given its cholesterol backbone, this compound could play a role in lipid metabolism. Some studies suggest that modified cholesterol derivatives can reduce LDL (low-density lipoprotein) levels and improve HDL (high-density lipoprotein) functionality, potentially offering therapeutic benefits for hypercholesterolemia and related cardiovascular diseases .

Research Findings

Several studies have explored the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that certain cholesterol derivatives inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Study : Research indicated that phospholipid-based compounds exhibit potent activity against Staphylococcus aureus, suggesting that cholest-5-en derivatives could be explored further for their antimicrobial potential .
  • Lipid Metabolism Research : A review highlighted the ability of cholesterol derivatives to modulate lipid profiles in animal models, indicating potential use in treating dyslipidemia .

Data Tables

Activity Type Mechanism Reference
AnticancerInduces apoptosis via mitochondrial pathways
AntimicrobialDisrupts bacterial membranes
Cardiovascular HealthModulates lipid profiles, reduces LDL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing phosphoramidite linkages into sterol derivatives like this compound?

  • Methodology :

  • Step 1 : Start with the cholesterol backbone (e.g., Cholest-5-en-3-ol derivatives) and functionalize the hydroxyl group via carbamate formation using reagents like 1,1'-carbonyldiimidazole (CDI) or trichloromethyl chloroformate (phosgene analogs) under anhydrous conditions .
  • Step 2 : Introduce the phosphoramidite moiety using a hexyl spacer. Employ diisopropylammonium tetrazolide as an activator for coupling the 2-cyanoethoxy-diisopropylphosphino group to the carbamate-linked hexanol intermediate. Reaction progress can be monitored via 31^{31}P NMR to track phosphitylation efficiency .
  • Step 3 : Purify intermediates using silica gel chromatography (hexane/ethyl acetate gradients) and verify purity via 1^{1}H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How to characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR Analysis :
  • 1^{1}H NMR: Identify carbamate NH protons (~5.5–6.5 ppm, broad) and cholesterol backbone signals (e.g., olefinic protons at 5.3–5.4 ppm for the Δ5^5 double bond).
  • 31^{31}P NMR: Confirm phosphoramidite linkage integrity (sharp singlet near 149–151 ppm) .
  • HRMS : Use electrospray ionization (ESI) to verify the molecular ion [M+H]+^+ or [M+Na]+^+ with <5 ppm mass accuracy .
  • Elemental Analysis : Validate C, H, N, and P percentages against theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during phosphoramidite coupling under varying temperatures?

  • Methodology :

  • Design of Experiments (DoE) : Use a factorial design to test temperature (0–25°C), activator equivalents (1.0–2.5), and solvent polarity (CH2_2Cl2_2 vs. THF). Monitor side reactions (e.g., hydrolysis) via 31^{31}P NMR .
  • Kinetic Studies : Perform time-course analyses to identify rate-limiting steps. For example, phosphitylation may stall due to steric hindrance from the diisopropylamino group, requiring prolonged reaction times (>12 hours) .
  • Workflow Optimization : Implement in-situ quenching with aqueous NaHCO3_3 to minimize degradation and improve isolated yields (target >70%) .

Q. What computational methods predict this compound’s interaction with lipid bilayers for drug delivery applications?

  • Methodology :

  • Molecular Dynamics (MD) Simulations :
  • Setup : Embed the compound in a DPPC lipid bilayer using CHARMM-GUI. Parameterize the molecule using the CGenFF force field.
  • Analysis : Calculate insertion depth, orientation (cholesterol moiety vs. phosphoramidite headgroup), and hydrogen bonding with phospholipids. Compare to experimental data (e.g., fluorescence quenching assays) .
  • Free Energy Calculations : Use umbrella sampling to determine the energy barrier for bilayer translocation, which informs passive diffusion efficiency .

Safety & Handling

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation with fume hoods (<0.1 ppm exposure) .
  • Waste Disposal : Quench phosphoramidite residues with 10% aqueous NaHCO3_3 before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.